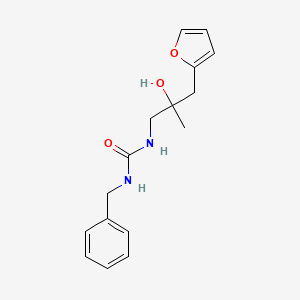
1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for “1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea” is not available, there are related compounds with similar structures that have been synthesized. For instance, the compound “3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat)” has been synthesized and studied for its bioactivities . Another related compound, “trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones”, has been synthesized using homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine .Scientific Research Applications
Urease Inhibitors in Medical Applications
Urease inhibitors, including urea derivatives, are extensively studied for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid, a known urease inhibitor, the search for more effective and safer alternatives continues. This highlights the medicinal significance of urea derivatives in addressing infections associated with urease-producing bacteria (Kosikowska & Berlicki, 2011).
Biomass Conversion to Biofuels
Research into the conversion of carbohydrate biomass into hydroxylmethylfurfural (HMF) and furan derivatives illustrates the role of such compounds in producing sustainable biofuels. This involves the dehydration of fructose and glucose to HMF in non-aqueous media, showcasing the importance of furan compounds in renewable energy and chemical production from biomass feedstocks (James et al., 2010).
Applications in Drug Design
Ureas exhibit unique hydrogen bonding capabilities, making them critical in drug-target interactions. Various urea derivatives have been investigated for their roles in modulating biological targets, including kinases and proteases, underlining their significance in medicinal chemistry and drug design. This demonstrates the versatility of urea compounds in the development of new therapeutics (Jagtap et al., 2017).
properties
IUPAC Name |
1-benzyl-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(20,10-14-8-5-9-21-14)12-18-15(19)17-11-13-6-3-2-4-7-13/h2-9,20H,10-12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDCIILLXFQMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





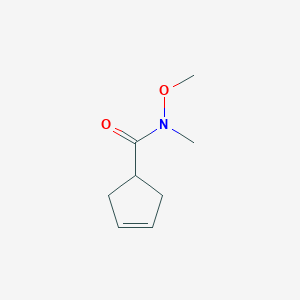

![5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride](/img/structure/B2697776.png)
![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

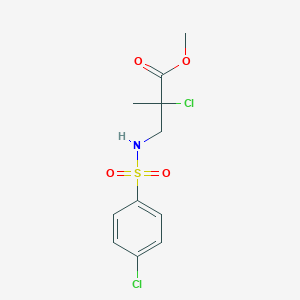
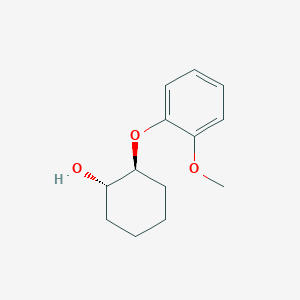
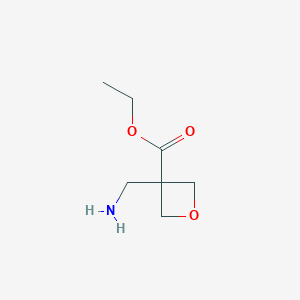
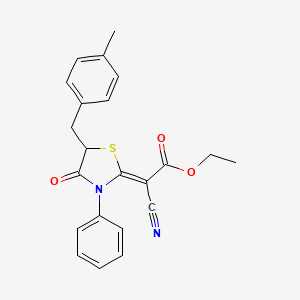
![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)